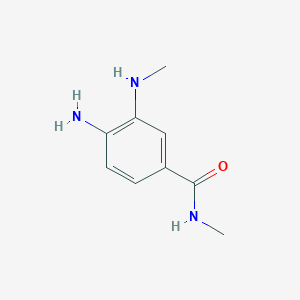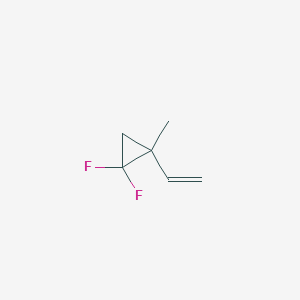
cis-caronaldehydic acid hemiacetal
Descripción general
Descripción
cis-Caronaldehydic acid hemiacetal: is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a white solid with a melting point of 113-115°C and is insoluble in water but soluble in organic solvents such as ethyl acetate, acetone, alcohol, and benzene . .
Métodos De Preparación
The preparation of cis-caronaldehydic acid hemiacetal generally involves several steps :
Synthesis of camphor: This can be achieved by reacting anisole with acetone in the presence of an acidic catalyst such as hydrochloric acid or sulfuric acid.
Oxidation of camphor: The camphor is then oxidized to camphor alcohol using common oxidizing agents like hydrogen peroxide, manganese dioxide, or acetic acid.
Cyclization of camphor alcohol: The camphor alcohol undergoes a cyclization reaction to form the lactone, this compound. This reaction typically occurs under acidic conditions, with catalysts such as sulfuric acid or benzoic acid.
Extraction and purification: The final product is extracted and purified from the reaction mixture using methods such as extraction, distillation, or crystallization.
Análisis De Reacciones Químicas
cis-Caronaldehydic acid hemiacetal undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and manganese dioxide, reducing agents like sodium borohydride, and various acids and bases for substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
cis-Caronaldehydic acid hemiacetal has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It can be used in the study of biochemical pathways and enzyme reactions involving hemiacetals and lactones.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cis-caronaldehydic acid hemiacetal involves its ability to form hemiacetals and acetals through reactions with alcohols . This process typically requires an acid catalyst to make the carbonyl group more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through the following steps :
Protonation of the carbonyl group: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.
Deprotonation: The intermediate loses a proton to form the hemiacetal.
Further reaction: The hemiacetal can react with another molecule of alcohol to form an acetal, with the elimination of water.
Comparación Con Compuestos Similares
cis-Caronaldehydic acid hemiacetal is similar to other hemiacetals and lactones, such as :
- trans-Caronaldehydic acid hemiacetal
- cis-Chrysanthemic acid
- trans-Chrysanthemic acid
What sets this compound apart is its specific structure and reactivity, which make it useful in certain synthetic and industrial applications. Its unique properties, such as its solubility in organic solvents and its ability to undergo various chemical reactions, distinguish it from other similar compounds .
Propiedades
Número CAS |
26771-21-1 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-5,8H,1-2H3 |
Clave InChI |
QHAPONCMFJQXEN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1C(=O)OC2O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Isopropylideneamino)oxy]-ethanol](/img/structure/B8640741.png)

![Imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B8640752.png)






